molecular formula C10H3Cl3F3N B172874 4,6,8-Trichloro-2-(trifluoromethyl)quinoline CAS No. 18706-37-1

4,6,8-Trichloro-2-(trifluoromethyl)quinoline

Cat. No.: B172874
CAS No.: 18706-37-1
M. Wt: 300.5 g/mol
InChI Key: FDGCOXVUWAKSTA-UHFFFAOYSA-N
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Description

4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H3Cl3F3N and a molecular weight of 300.49 g/mol This compound is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a quinoline ring

Preparation Methods

The synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-trifluoromethylaniline with chlorinating agents in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,6,8-Trichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6,8-Trichloro-2-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6,8-Trichloro-2-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6,8-trichloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl3F3N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCOXVUWAKSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575955
Record name 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-37-1
Record name 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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